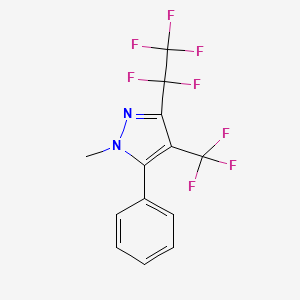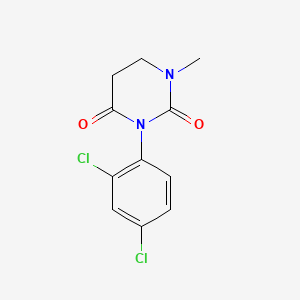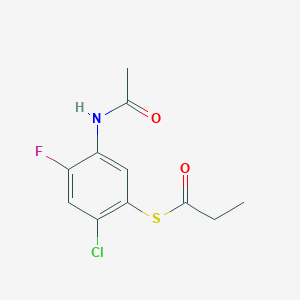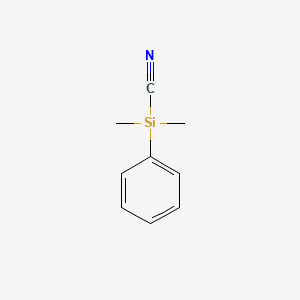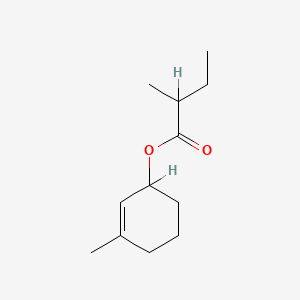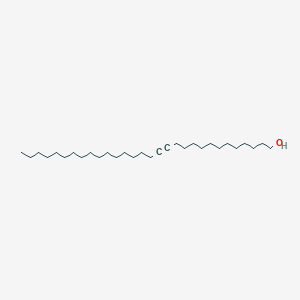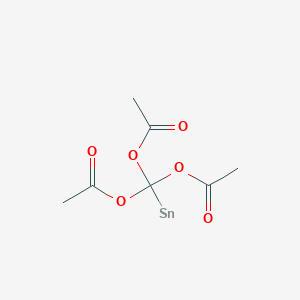
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one is a complex organic compound characterized by the presence of both anthracene and dithiol moieties
Vorbereitungsmethoden
The synthesis of 10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of anthracene derivatives with dithiol compounds under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as in the development of new materials.
Wirkmechanismus
The mechanism of action of 10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share the anthracene core but differ in their functional groups.
Dithiol compounds: These compounds contain the dithiol moiety but may have different core structures.
The uniqueness of this compound lies in its combination of anthracene and dithiol moieties, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
109857-93-4 |
|---|---|
Molekularformel |
C17H10OS2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
10-(1,3-dithiol-2-ylidene)anthracen-9-one |
InChI |
InChI=1S/C17H10OS2/c18-16-13-7-3-1-5-11(13)15(17-19-9-10-20-17)12-6-2-4-8-14(12)16/h1-10H |
InChI-Schlüssel |
ZGMISWGWQICUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3SC=CS3)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
